molecular formula C14H16N2O3 B2833236 N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide CAS No. 2361656-45-1

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide

Katalognummer B2833236
CAS-Nummer: 2361656-45-1
Molekulargewicht: 260.293
InChI-Schlüssel: OPZQGDGUWYRLHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DBZ belongs to the class of benzoxazepine compounds and has been found to exhibit various biochemical and physiological effects.

Wirkmechanismus

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide exerts its biological effects by inhibiting the activity of gamma-secretase, an enzyme that cleaves transmembrane proteins, including Notch receptors. Inhibition of gamma-secretase prevents the release of the intracellular domain of Notch receptors, which is necessary for downstream signaling. As a result, N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide inhibits the Notch signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on the Notch pathway, N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the production of beta-amyloid, a protein that forms plaques in the brain of Alzheimer's patients. N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has several advantages for laboratory experiments. It is a well-characterized compound with a defined chemical structure, making it easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has some limitations, including its low solubility in aqueous solutions, which can make it challenging to work with in some experimental setups.

Zukünftige Richtungen

There are several future directions for research on N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide. One area of interest is the development of more potent and selective gamma-secretase inhibitors. Another direction is the investigation of N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide as a potential treatment for other diseases, such as multiple sclerosis and stroke. Additionally, research is needed to optimize the pharmacokinetic properties of N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent.
Conclusion:
In conclusion, N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide is a promising compound with potential therapeutic applications in various diseases. Its inhibition of the Notch signaling pathway and other biochemical and physiological effects make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Synthesemethoden

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several reactions, including the formation of a benzoxazepine ring, followed by the introduction of a prop-2-enamide group. The final product is obtained through purification and isolation steps. The synthesis of N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has been optimized to improve yield and purity, making it a viable compound for research purposes.

Wissenschaftliche Forschungsanwendungen

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis. Dysregulation of the Notch pathway has been implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Therefore, N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide has been investigated as a potential treatment for these diseases.

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-12(17)15-9-5-6-11-10(7-9)16-13(18)14(2,3)8-19-11/h4-7H,1,8H2,2-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZQGDGUWYRLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C=C)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-Dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.